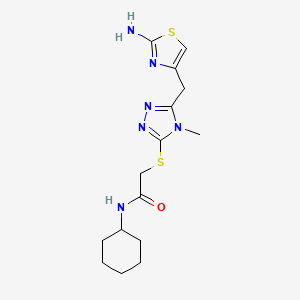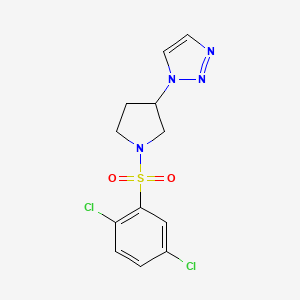
(5-溴吡啶-3-基)-(3,6-二氢-2H-吡啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone is a chemical compound that has been extensively studied in scientific research. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and drug discovery.
科学研究应用
合成和结构分析
相关吡啶衍生物的合成和晶体结构一直是研究中的一个重要关注点。例如,一项研究详细介绍了通过等摩尔 3-溴-5-氯水杨醛和 4-甲基吡啶-2-胺缩合合成席夫碱化合物,强调了合成化合物的结构和抗菌特性 (Wang 等,2008)。类似地,Aggarwal 等人 (2016) 进行的另一项研究开发了一种 1-芳基/杂芳基-1-(2-甲基咪唑并[1,2-a]吡啶-3-基)甲酮的区域选择性合成方法,通过严格的光谱和 X 射线晶体学研究强调了结构确认。这项研究展示了 (5-溴吡啶-3-基)-(3,6-二氢-2H-吡啶-1-基)甲酮和相关化合物在促进新合成途径和结构分析中的潜力 (Aggarwal 等,2016)。
生物学和药理学潜力
对吡啶衍生物的研究还扩展到评估它们的生物学和药理学潜力。Tsuno 等人 (2017) 的一项著名研究探索了鉴定 (6-氨基吡啶-3-基)(4-(吡啶-2-基)哌嗪-1-基)甲酮衍生物作为选择性瞬时受体电位香草素 4 (TRPV4) 通道拮抗剂,在机械性痛觉过敏模型中显示出镇痛作用。这证明了吡啶衍生物在疼痛管理中的治疗前景 (Tsuno 等,2017)。
光催化活性
另一个引人入胜的应用领域是合成具有光催化活性的配合物。Bachmann 等人 (2013) 使用基于吡啶的配体支架合成了显示出光催化水还原能力的配合物。这项研究强调了吡啶衍生物在开发用于光催化应用的新材料中的实用性,为可持续化学过程的进步做出了贡献 (Bachmann 等,2013)。
电子和光学性质
吡啶衍生物还在电子和光学性质的研究中得到应用。Ahmad 等人 (2017) 对通过 Suzuki 交叉偶联反应合成的 novel 吡啶衍生物进行了研究,重点关注量子力学研究和生物活性。该研究提供了对吡啶衍生物的电子性质的见解,为它们在材料科学中的应用开辟了途径,特别是作为液晶的掺杂剂 (Ahmad 等,2017)。
属性
IUPAC Name |
(5-bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-10-6-9(7-13-8-10)11(15)14-4-2-1-3-5-14/h1-2,6-8H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJVZQWYFPZQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2912782.png)

![(2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2912784.png)





![N-cyclohexyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2912791.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2912793.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2912794.png)
![1-Benzyl-3-methyl-3-[(1-propan-2-yltetrazol-5-yl)sulfanylmethyl]azetidin-2-one](/img/structure/B2912801.png)
